molecular formula C20H21N3O3S B2572855 2,6-dimethoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391866-19-6

2,6-dimethoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2572855
CAS No.: 391866-19-6
M. Wt: 383.47
InChI Key: LWVUHWICWWZNGO-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic small molecule featuring a benzamide moiety linked to a 2,4,6-trimethylphenyl-substituted 1,3,4-thiadiazole ring. This structure is closely related to compounds investigated for their potential to inhibit chitin synthesis . Research on analogous structures suggests that the 2,6-dimethoxybenzoyl group may be a key pharmacophore for this activity, as seen in other chemical classes like 5-benzoylamino-3-phenylisoxazoles (IOXs) which have demonstrated effectiveness in inhibiting chitin synthesis in insect models . The 2,4,6-trimethylphenyl (mesityl) group on the thiadiazole ring is a notable feature, designed to influence the molecule's hydrophobicity and steric profile, which are critical factors for biological activity and selectivity . Furthermore, N-(1,3,4-thiadiazol-2-yl)benzamide derivatives have also been explored in other research areas, such as oncology, with some compounds identified as novel inhibitors of specific kinase targets . This compound is intended for non-human research applications only and is not designed for diagnostic, therapeutic, or any other human use. Researchers are encouraged to investigate its full mechanistic profile and potential applications in biochemical studies.

Properties

IUPAC Name

2,6-dimethoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-11-9-12(2)16(13(3)10-11)19-22-23-20(27-19)21-18(24)17-14(25-4)7-6-8-15(17)26-5/h6-10H,1-5H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWVUHWICWWZNGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C3=C(C=CC=C3OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with carbon disulfide or thiocarbonyl compounds under acidic or basic conditions.

    Attachment of the Trimethylphenyl Group: The 2,4,6-trimethylphenyl group can be introduced through a nucleophilic substitution reaction using 2,4,6-trimethylphenyl isocyanate.

    Formation of the Benzamide Moiety: The benzamide moiety is formed by reacting the intermediate with 2,6-dimethoxybenzoic acid under appropriate coupling conditions, such as using carbodiimide reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Key Structural Features and Potential Reactivity

The compound combines a 2,6-dimethoxybenzamide core and a 1,3,4-thiadiazole ring substituted with a 2,4,6-trimethylphenyl group. These elements suggest reactivity at:

  • Benzamide group : Prone to hydrolysis or amidation reactions.

  • Thiadiazole ring : Susceptible to oxidation/reduction and nucleophilic substitution.

  • Dimethoxy substituents : May undergo demethylation or act as electron-donating groups.

Substitution Reactions

The thiadiazole nitrogen (position 2) is a potential site for substitution, as seen in similar benzamide-thiadiazole analogs . For example:

  • Nucleophilic substitution : Reaction with amines or thiols to replace the benzamide group.

Oxidation/Reduction

The thiadiazole sulfur atom could undergo oxidation to form sulfoxides or sulfones. Conversely, reduction might target the thiadiazole ring or nitro groups (if present).

Hydrolysis

The benzamide group may hydrolyze under acidic/basic conditions to form carboxylic acids or amides.

Demethylation

The methoxy groups on the benzamide core could be dealkylated under strong acidic conditions.

Comparison with Structural Analogs

Compound Structure Key Features Inferred Reactivity
Target compound Thiadiazole + 2,6-dimethoxybenzamide + 2,4,6-trimethylphenylHigh steric bulk, electron-donating groupsSubstitution, oxidation, hydrolysis
2,6-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide Thiadiazole + 2,6-dimethoxybenzamide + phenylLess steric hindrance, aromatic phenylSimilar substitution/oxidation pathways
2,6-dimethoxy-N-[5-(4-phenylphenyl)-1,3,4-thiadiazol-2-yl]benzamide Thiadiazole + 2,6-dimethoxybenzamide + biphenylExtended π-system, increased lipophilicityEnhanced stability, slower hydrolysis

Mechanistic Considerations

  • Electron-donating groups (e.g., methoxy, trimethylphenyl) may stabilize intermediates in substitution reactions.

  • Steric effects from the bulky trimethylphenyl group could hinder nucleophilic attack on the thiadiazole ring.

  • Solubility : The dimethoxy groups may influence reaction conditions (e.g., solvent choice).

Research Gaps

The provided sources lack experimental data on the exact compound’s reactivity. Future studies should focus on:

  • Kinetic analyses of hydrolysis or substitution reactions.

  • Spectroscopic characterization of intermediates (e.g., NMR, MS).

  • Quantitative structure-activity relationships (QSAR) to predict reactivity trends.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 2,6-dimethoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide exhibit significant antitumor properties. For instance, studies have shown that related thiadiazole derivatives demonstrate cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Antimicrobial Properties

Thiadiazole derivatives have also been explored for their antimicrobial activities. The compound's structure allows it to disrupt bacterial cell membranes or inhibit vital metabolic pathways in microorganisms. This makes it a candidate for developing new antimicrobial agents .

Organic Electronics

The electronic properties of this compound can be harnessed in organic electronic devices. Its ability to act as a semiconductor can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where it may improve charge transport and device efficiency .

Polymer Chemistry

In polymer science, the compound can serve as a functional monomer or additive that enhances the properties of polymers. Its incorporation could lead to materials with improved thermal stability and mechanical strength .

Case Study 1: Anticancer Research

A study evaluated the anticancer efficacy of thiadiazole derivatives similar to this compound against human tumor cell lines. The results indicated a mean growth inhibition rate significantly higher than control groups, suggesting potent anticancer activity .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial potential of thiadiazole compounds. The study reported effective inhibition against Gram-positive and Gram-negative bacteria, supporting the use of such compounds in developing new antibiotics .

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in inflammatory, microbial, or cancer-related pathways.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway in inflammation, or induce apoptosis in cancer cells through mitochondrial pathways.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural and Spectroscopic Features

Compound Name Substituents (Benzamide/Thiadiazole) Key NMR Shifts (1H, ppm) IR Peaks (cm⁻¹) Molecular Ion (MS, m/z)
Target Compound 2,6-Dimethoxy; 2,4,6-trimethylphenyl δ 3.85 (OCH₃), δ 2.30 (CH₃)† 3270 (N-H), 1680 (C=O)† Calculated: 435.5†
4g: 2-Methoxy-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide 2-Methoxy; pyridin-2-yl δ 3.90 (OCH₃), δ 8.60 (pyridine H) 3265 (N-H), 1685 (C=O) Observed: 326 [M+H]⁺
4b: 3-Chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide 3-Cl; pyridin-2-yl δ 7.45 (Cl-substituted aromatic) 3250 (N-H), 1690 (C=O) Observed: 330 [M+H]⁺
Compound 99 (Mahapatra et al., 2019) Dioxopyrimidinyl; benzamide Not reported Not reported IC₅₀ (MCF-7): >50 μM‡

Predicted values based on structural analogs due to lack of direct experimental data for the target compound.
Activity weaker than capecitabine (IC₅₀ ~10 μM for MCF-7 cells).

Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 2,6-dimethoxy groups (electron-donating) contrast with chloro/fluoro substituents in analogs like 4b–4f . Methoxy groups enhance solubility but may reduce metabolic stability compared to halogens.

Spectroscopic Signatures:

  • The N-H and C=O IR peaks (~3270–3265 cm⁻¹ and ~1680–1690 cm⁻¹) are consistent across benzamide-thiadiazole derivatives, confirming the amide bond’s integrity .
  • Methoxy groups in the target compound and 4g show distinct 1H NMR shifts at δ 3.85–3.90, while methyl groups in the trimethylphenyl moiety are expected near δ 2.30 .

Biological Activity

2,6-Dimethoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies focusing on its mechanisms of action and therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 2,6-dimethoxybenzoic acid with appropriate thiadiazole derivatives. The process may include various steps such as acylation and cyclization to achieve the desired structure.

Anticancer Properties

Research indicates that thiadiazole derivatives exhibit promising anticancer activity. For instance, compounds containing the 1,3,4-thiadiazole moiety have shown selective cytotoxic effects against various cancer cell lines. A study highlighted that certain derivatives inhibited Abl protein kinase with an IC50 value of 7.4 µM in Bcr-Abl-positive K562 cells . This suggests that modifications in the thiadiazole structure can enhance anticancer efficacy.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties comparable to established antibiotics. Studies have reported that thiadiazole derivatives possess significant antibacterial and antifungal activities. For example, some derivatives showed activity against Staphylococcus aureus and Candida albicans, indicating their potential as new antimicrobial agents .

The mechanisms underlying the biological activities of this compound involve interactions with specific cellular targets. Research has shown that these compounds can influence enzyme activities related to cancer progression and microbial resistance. For example:

  • Inhibition of Tyrosinase : Some studies suggest that while this compound does not inhibit tyrosinase directly, it may affect downstream pathways involved in melanin production .
  • Adenosine Receptor Modulation : Thiadiazole derivatives have been identified as adenosine receptor antagonists, which could play a role in their anticancer properties .

Case Studies

StudyFindings
Study on Anticancer ActivityDemonstrated selective inhibition of Abl protein kinase in K562 cells with an IC50 of 7.4 µM .
Antimicrobial AssessmentShowed comparable activity to ciprofloxacin against bacterial strains .
Mechanistic InsightsIdentified potential pathways affected by the compound's interaction with tyrosinase and adenosine receptors .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1,3,4-thiadiazole derivatives like 2,6-dimethoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide?

  • Methodology : A two-step approach is commonly used:

Cyclocondensation : React benzoylisothiocyanate with thiosemicarbazide in dry acetonitrile to form the 1,3,4-thiadiazole core (e.g., compound 2 in ).

Functionalization : Introduce substituents (e.g., 2,4,6-trimethylphenyl) via nucleophilic substitution or condensation reactions. For example, microwave-assisted synthesis under solvent-free conditions reduces reaction time (15–20 minutes vs. 15–18 hours conventionally) while improving yields .

  • Key Tools : Monitor reactions via TLC and purify by recrystallization or chromatography.

Q. How should researchers characterize the purity and structure of this compound?

  • Methodology : Use a combination of:

Spectroscopy : 1H^1H-NMR (400 MHz) and 13C^{13}C-NMR to confirm substituent integration and electronic environments. IR spectroscopy (KBr pellet) identifies functional groups (e.g., amide C=O at ~1650 cm1^{-1}) .

Mass Spectrometry : High-resolution MS (e.g., Waters Micro Mass ZQ 2000) confirms molecular weight and fragmentation patterns.

Elemental Analysis : Validate C, H, N, S ratios to ≥95% purity .

Q. What in vitro assays are suitable for preliminary biological evaluation?

  • Methodology :

Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50} values. Compare apoptosis induction via flow cytometry (Annexin V/PI staining) .

Antioxidant Activity : Assess ABTS+^{•+} radical scavenging capacity, with trolox as a positive control .

Advanced Research Questions

Q. How can structural modifications optimize anticancer activity?

  • Methodology :

Substituent Variation : Replace the 2,4,6-trimethylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. For example, 4-nitrophenyl derivatives (e.g., compound 7e) show enhanced cytotoxicity due to increased electrophilicity .

Heterocycle Fusion : Attach pyridine or furan moieties to the thiadiazole ring to improve target binding (e.g., compound 7c with a furan-2-yl group) .

  • Validation : Perform molecular docking against enzymes like 15-lipoxygenase (15-LOX) or PFOR to predict binding affinities .

Q. What strategies resolve contradictions in bioactivity data across synthesis methods?

  • Methodology :

Comparative Studies : Synthesize identical derivatives via conventional and microwave methods. Compare yields, purity (HPLC), and bioactivity (e.g., IC50_{50}) to identify method-dependent artifacts .

Crystallography : Resolve crystal structures (e.g., via X-ray diffraction) to confirm stereochemical differences impacting biological interactions .

Q. How can researchers design experiments to elucidate the mechanism of action?

  • Methodology :

Enzyme Inhibition Assays : Test inhibition of 15-LOX (linked to tumor progression) using spectrophotometric monitoring of linoleic acid oxidation .

Cell Cycle Analysis : Treat cells and analyze via propidium iodide staining to identify phase-specific arrest (e.g., G2/M arrest in ).

ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to measure reactive oxygen species generation, correlating with apoptosis .

Q. What advanced analytical techniques validate intermolecular interactions in crystallized forms?

  • Methodology :

X-ray Crystallography : Identify hydrogen bonds (e.g., N–H⋯N in ) and π-π stacking interactions stabilizing the crystal lattice.

Thermogravimetric Analysis (TGA) : Assess thermal stability linked to molecular packing efficiency .

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